4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448064-16-1
VCID: VC6263136
InChI: InChI=1S/C14H19N5OS2/c1-2-3-11-12(22-18-17-11)13(20)16-10-4-7-19(8-5-10)14-15-6-9-21-14/h6,9-10H,2-5,7-8H2,1H3,(H,16,20)
SMILES: CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NC=CS3
Molecular Formula: C14H19N5OS2
Molecular Weight: 337.46

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1448064-16-1

Cat. No.: VC6263136

Molecular Formula: C14H19N5OS2

Molecular Weight: 337.46

* For research use only. Not for human or veterinary use.

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide - 1448064-16-1

Specification

CAS No. 1448064-16-1
Molecular Formula C14H19N5OS2
Molecular Weight 337.46
IUPAC Name 4-propyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiadiazole-5-carboxamide
Standard InChI InChI=1S/C14H19N5OS2/c1-2-3-11-12(22-18-17-11)13(20)16-10-4-7-19(8-5-10)14-15-6-9-21-14/h6,9-10H,2-5,7-8H2,1H3,(H,16,20)
Standard InChI Key CIJXPNQKCJIRAK-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The molecule comprises three distinct heterocyclic components:

  • 1,2,3-Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This moiety is substituted with a propyl group at the 4-position and a carbonyl group at the 5-position .

  • Piperidine ring: A six-membered saturated ring linked to the thiadiazole via an amide bond. The piperidine nitrogen is further substituted with a thiazole group .

  • Thiazole ring: A five-membered aromatic ring with one nitrogen and one sulfur atom, attached to the piperidine nitrogen.

The interplay of these groups confers unique electronic and steric properties, influencing reactivity and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₄OS₂
Molecular Weight333.4 g/mol
XLogP3-AA (Log P)2.8 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Stereochemical Considerations

The piperidine ring adopts a chair conformation, while the thiadiazole and thiazole rings maintain planar geometries due to aromaticity. Computational models suggest that the carbonyl group at the 5-position of the thiadiazole facilitates hydrogen bonding with biological targets .

Biological Activities and Mechanisms

Table 2: Comparative Antifungal Activity of Analogous Compounds

CompoundMIC against C. albicans (µg/mL)Source
Fluconazole32
Triazole-Thiadiazole Hybrid12
Target Compound (Predicted)≤25 (estimated)

Anticancer Activity

The thiazole and piperidine motifs are associated with kinase inhibition. For example, structurally similar compounds inhibit PI3K/Akt/mTOR signaling, inducing apoptosis in cancer cell lines. The propyl group may enhance membrane permeability, facilitating intracellular accumulation .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Structural Optimization: Introduce fluorine atoms or sulfonamide groups to enhance bioavailability .

  • Target Identification: Use CRISPR-Cas9 screens to identify novel biological targets.

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